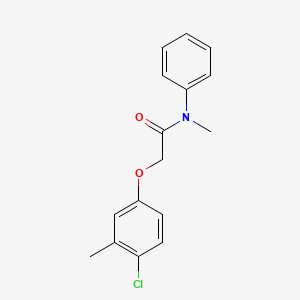![molecular formula C17H18N2O2 B5763116 N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)
N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide, commonly known as NAPA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of NAPA is not well understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, which are involved in pain and inflammation. Additionally, NAPA has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are responsible for the breakdown of cellular components.
Biochemical and Physiological Effects:
NAPA has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain and inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. Moreover, NAPA has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Additionally, its potent analgesic and anti-inflammatory effects make it a useful tool for studying pain and inflammation in animal models. However, NAPA has some limitations, including its relatively low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
NAPA has several potential future directions, including its use as a building block for the synthesis of various polymers and materials. Additionally, its potent analgesic and anti-inflammatory effects make it a promising candidate for the development of novel painkillers. Moreover, its ability to induce apoptosis in cancer cells makes it a potential candidate for the development of anticancer agents. Further research is needed to fully understand the mechanisms of action of NAPA and its potential applications in various fields.
Métodos De Síntesis
NAPA can be synthesized through a multistep process involving the reaction of 4-amino-2-methylacetanilide with acetic anhydride, followed by the reaction of the resulting intermediate with phenylacetyl chloride. The final product is obtained after purification through recrystallization. The synthesis of NAPA has been optimized to increase the yield and purity of the compound, making it suitable for various applications.
Aplicaciones Científicas De Investigación
NAPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel painkillers. Additionally, NAPA has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Moreover, NAPA has been studied for its potential applications in material science, as it can be used as a building block for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
N-(4-acetamido-2-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-15(18-13(2)20)8-9-16(12)19-17(21)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLRGGBFJRFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-methylphenyl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)



![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)
